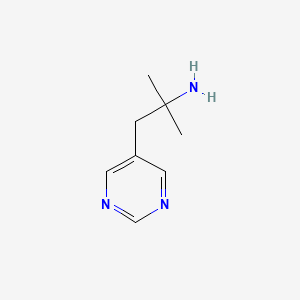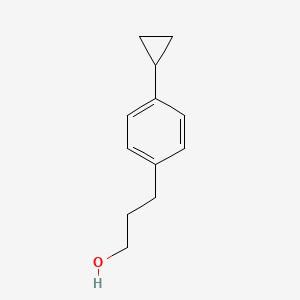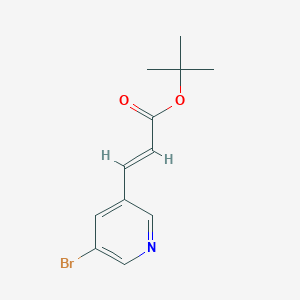
(E)-tert-butyl 3-(5-bromopyridin-3-yl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate: is an organic compound that features a tert-butyl ester group attached to a conjugated system involving a bromopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-bromopyridine-3-carbaldehyde.
Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation with tert-butyl acetoacetate in the presence of a base such as piperidine or pyridine. This reaction forms the desired enone system.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain tert-butyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of tert-butyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate can undergo oxidation reactions, particularly at the enone system, to form various oxidized products.
Reduction: The compound can be reduced using reagents such as sodium borohydride or lithium aluminum hydride to yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives of the enone system.
Reduction: Corresponding alcohols.
Substitution: Functionalized pyridine derivatives.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to facilitate the formation of carbon-carbon bonds.
Biology:
Biological Probes: Utilized in the development of biological probes for studying enzyme activity and protein interactions.
Medicine:
Drug Development: Investigated as a potential intermediate in the synthesis of pharmaceutical compounds with therapeutic properties.
Industry:
Material Science: Applied in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of tert-butyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate involves its interaction with various molecular targets. The enone system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
- tert-butyl (2E)-3-(4-bromophenyl)prop-2-enoate
- tert-butyl (2E)-3-(3-bromopyridin-2-yl)prop-2-enoate
- tert-butyl (2E)-3-(6-bromopyridin-2-yl)prop-2-enoate
Comparison:
- Structural Differences: The position of the bromine atom on the pyridine ring can significantly influence the reactivity and properties of the compound.
- Reactivity: tert-butyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate may exhibit unique reactivity patterns due to the specific electronic effects of the bromine substituent at the 5-position.
- Applications: While similar compounds may be used in analogous applications, the specific properties of tert-butyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate can make it more suitable for certain reactions and applications.
Properties
Molecular Formula |
C12H14BrNO2 |
|---|---|
Molecular Weight |
284.15 g/mol |
IUPAC Name |
tert-butyl (E)-3-(5-bromopyridin-3-yl)prop-2-enoate |
InChI |
InChI=1S/C12H14BrNO2/c1-12(2,3)16-11(15)5-4-9-6-10(13)8-14-7-9/h4-8H,1-3H3/b5-4+ |
InChI Key |
ITWAJFFCKZFUBO-SNAWJCMRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=CC(=CN=C1)Br |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=CC(=CN=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


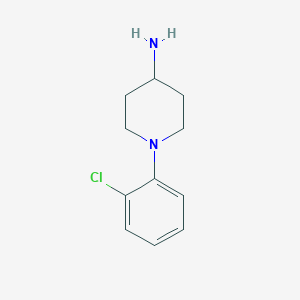
![5-iodo-2H,3H-furo[2,3-b]pyridine](/img/structure/B13618925.png)
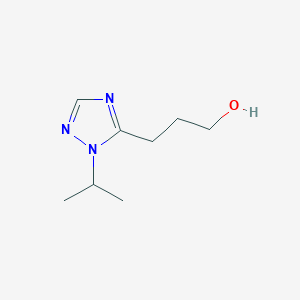
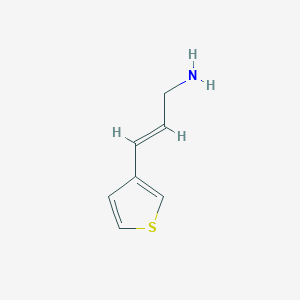


![2-(4-Bromopentyl)benzo[d]thiazole](/img/structure/B13618955.png)
![O-[(1H-imidazol-5-yl)methyl]hydroxylamine](/img/structure/B13618963.png)
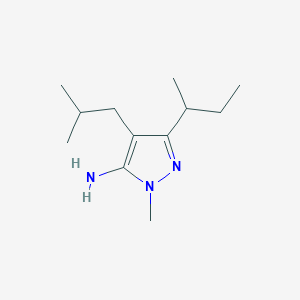
![Methyl({[2-(propan-2-yl)phenyl]methyl})amine](/img/structure/B13618983.png)

